molecular formula C10H9NO2 B2556698 7-methyl-4H-isoquinoline-1,3-dione CAS No. 90924-09-7

7-methyl-4H-isoquinoline-1,3-dione

Cat. No.: B2556698
CAS No.: 90924-09-7
M. Wt: 175.187
InChI Key: QFKKPYROMTZBOA-UHFFFAOYSA-N
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Description

7-methyl-4H-isoquinoline-1,3-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by a fused ring system consisting of a benzene ring and a pyridine ring, with a methyl group at the 7th position and a dione functionality at the 1,3 positions.

Chemical Reactions Analysis

7-methyl-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, hydrogen chloride, and various oxidizing or reducing agents . For example, bromination of isoquinoline derivatives can be achieved by heating their hydrochlorides with bromine in nitrobenzene, resulting in high yields of brominated products . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-methyl-4H-isoquinoline-1,3-dione has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a cyclin-dependent kinase 4 (CDK4) inhibitor, which could be useful in cancer treatment . In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of chemosensors for the detection of various ions and molecules . The compound’s unique structure and reactivity make it valuable in both fundamental research and applied sciences.

Mechanism of Action

The mechanism of action of 7-methyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as CDK4. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the cell cycle . This interaction is facilitated by the compound’s structural features, including its dione functionality and methyl group, which contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

7-methyl-4H-isoquinoline-1,3-dione can be compared to other isoquinoline derivatives, such as 4H-isoquinoline-1,3-dione and benzo[de]isoquinoline-1,3-dione . These compounds share similar structural features but differ in their substituents and functional groups. The presence of the methyl group at the 7th position in this compound distinguishes it from other derivatives and contributes to its unique reactivity and applications. Other similar compounds include 7-methoxy-1,3(2H,4H)-isoquinoline-1,3-dione and various substituted isoquinoline-1,3-diones .

Properties

IUPAC Name

7-methyl-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(12)11-10(13)8(7)4-6/h2-4H,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKPYROMTZBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)NC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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